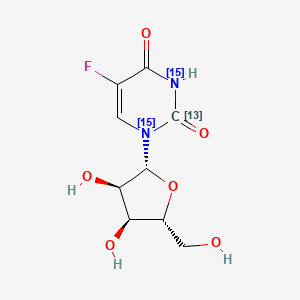![molecular formula C42H62N6O19 B13840305 Bis-5,6'-[N-(HABA-CBz)] Kanamycin A](/img/structure/B13840305.png)
Bis-5,6'-[N-(HABA-CBz)] Kanamycin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis-5,6’-[N-(HABA-CBz)] Kanamycin A is a derivative of Kanamycin A, an aminoglycoside antibiotic. This compound is characterized by the addition of two N-(HABA-CBz) groups at the 5 and 6’ positions of the Kanamycin A molecule. The molecular formula of Bis-5,6’-[N-(HABA-CBz)] Kanamycin A is C42H62N6O19, and it has a molecular weight of 954.97 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis-5,6’-[N-(HABA-CBz)] Kanamycin A involves the protection of the amino groups of Kanamycin A followed by the selective acylation at the 5 and 6’ positions. The reaction typically involves the use of benzyl chloroformate (CBz-Cl) and 4-hydroxybenzoic acid (HABA) as reagents. The reaction conditions include the use of a suitable solvent, such as dimethylformamide (DMF), and a base, such as triethylamine (TEA), to facilitate the acylation reaction.
Industrial Production Methods
Industrial production of Bis-5,6’-[N-(HABA-CBz)] Kanamycin A follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Bis-5,6’-[N-(HABA-CBz)] Kanamycin A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to remove the protective groups, yielding the parent Kanamycin A.
Substitution: The compound can undergo substitution reactions where the N-(HABA-CBz) groups are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Aplicaciones Científicas De Investigación
Bis-5,6’-[N-(HABA-CBz)] Kanamycin A has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other aminoglycoside derivatives.
Biology: Studied for its interactions with bacterial ribosomes and its potential as an antibacterial agent.
Medicine: Investigated for its potential use in treating infections caused by gram-negative bacteria.
Industry: Used in the development of new antibiotics and as a reference standard in analytical chemistry
Mecanismo De Acción
The mechanism of action of Bis-5,6’-[N-(HABA-CBz)] Kanamycin A involves binding to the bacterial ribosome, inhibiting protein synthesis. This binding interferes with the translation process, leading to the death of the bacterial cell. The molecular targets include the 30S subunit of the bacterial ribosome, and the pathways involved are related to protein synthesis inhibition.
Comparación Con Compuestos Similares
Similar Compounds
Kanamycin A: The parent compound, an aminoglycoside antibiotic.
Amikacin: Another aminoglycoside antibiotic with similar antibacterial properties.
Gentamicin: A related aminoglycoside antibiotic used to treat various bacterial infections.
Uniqueness
Bis-5,6’-[N-(HABA-CBz)] Kanamycin A is unique due to the presence of the N-(HABA-CBz) groups, which enhance its stability and potentially its antibacterial activity. This modification distinguishes it from other aminoglycosides and provides a basis for further research and development.
Propiedades
Fórmula molecular |
C42H62N6O19 |
|---|---|
Peso molecular |
955.0 g/mol |
Nombre IUPAC |
benzyl N-[(3R)-4-[[(2R,3S,4S,5R,6R)-6-[(1R,2S,3S,4R,6S)-6-amino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxy-4-[[(2R)-2-hydroxy-4-(phenylmethoxycarbonylamino)butanoyl]amino]cyclohexyl]oxy-3,4,5-trihydroxyoxan-2-yl]methylamino]-3-hydroxy-4-oxobutyl]carbamate |
InChI |
InChI=1S/C42H62N6O19/c43-22-15-23(48-38(59)25(51)12-14-46-42(61)63-19-21-9-5-2-6-10-21)36(67-39-31(54)28(44)29(52)27(17-49)65-39)34(57)35(22)66-40-33(56)32(55)30(53)26(64-40)16-47-37(58)24(50)11-13-45-41(60)62-18-20-7-3-1-4-8-20/h1-10,22-36,39-40,49-57H,11-19,43-44H2,(H,45,60)(H,46,61)(H,47,58)(H,48,59)/t22-,23+,24+,25+,26+,27+,28-,29+,30+,31+,32-,33+,34-,35+,36-,39+,40+/m0/s1 |
Clave InChI |
OCVGJXQINKOQMV-BVYGKWFSSA-N |
SMILES isomérico |
C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1NC(=O)[C@@H](CCNC(=O)OCC2=CC=CC=C2)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CNC(=O)[C@@H](CCNC(=O)OCC5=CC=CC=C5)O)O)O)O)N |
SMILES canónico |
C1C(C(C(C(C1NC(=O)C(CCNC(=O)OCC2=CC=CC=C2)O)OC3C(C(C(C(O3)CO)O)N)O)O)OC4C(C(C(C(O4)CNC(=O)C(CCNC(=O)OCC5=CC=CC=C5)O)O)O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 4-[[1-(4-formylphenyl)-2,3-dihydroindol-4-yl]oxy]piperidine-1-carboxylate](/img/structure/B13840232.png)
![6,7-dimethoxy-3-[(5R)-4-methoxy-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one](/img/structure/B13840238.png)

![1-(5-amino-2-chloropyridin-4-yl)-3-[3-(difluoromethyl)-1,2-thiazol-5-yl]urea](/img/structure/B13840248.png)
![(3R,6S)-2-methyl-6-[(2R,5R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B13840249.png)
![4-Amino-2'-(1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)-[2,4'-biisoindoline]-1,1',3,3'-tetraone](/img/structure/B13840254.png)
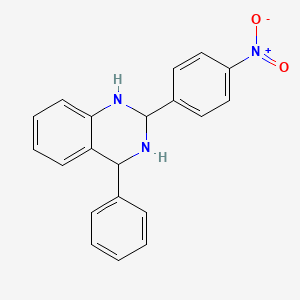
![2-Bromo-N-[N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl]-N-methyl-D-tryptophan Methyl Ester](/img/structure/B13840265.png)
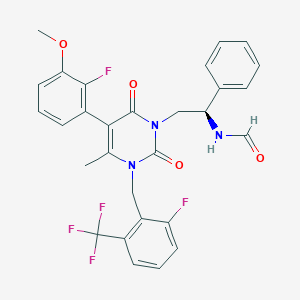
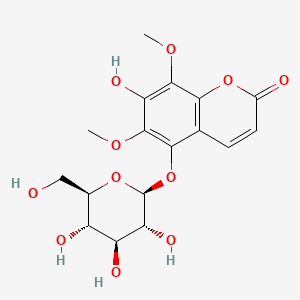
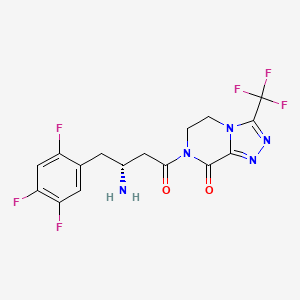
![tert-butyl 3-[4-(methoxycarbonyl)phenyl]-6-nitro-1H-indazole-1-carboxylate](/img/structure/B13840291.png)
![N'-[8-ethenyl-9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B13840293.png)
